molecular formula C20H21N3O2S2 B2968101 2-Benzyl-5-(1-(phenylsulfonyl)piperidin-3-yl)-1,3,4-thiadiazole CAS No. 1203422-13-2

2-Benzyl-5-(1-(phenylsulfonyl)piperidin-3-yl)-1,3,4-thiadiazole

Cat. No. B2968101
CAS RN: 1203422-13-2
M. Wt: 399.53
InChI Key: KPERKWODDKPDRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzyl-5-(1-(phenylsulfonyl)piperidin-3-yl)-1,3,4-thiadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science. This compound is a member of the thiadiazole family, which is known for its diverse biological and chemical properties.

Scientific Research Applications

Synthesis and Biological Evaluation

A series of compounds related to 2-Benzyl-5-(1-(phenylsulfonyl)piperidin-3-yl)-1,3,4-thiadiazole have been synthesized, with variations in their structure to explore their biological activities. These compounds have been evaluated for their potential as butyrylcholinesterase (BChE) inhibitors and subjected to molecular docking studies to assess their binding affinity and orientation within the active sites of human BChE protein. Key amino acid residues identified for the binding of these compounds suggest their potential in stabilizing ligand-protein interactions, highlighting their relevance in therapeutic applications targeting cholinesterase enzymes (Khalid et al., 2016).

Antibacterial Properties

N-substituted derivatives of a structurally similar compound, incorporating the 1,3,4-oxadiazole moiety, have been synthesized and exhibited moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria. This research underlines the potential of such compounds in developing new antibacterial agents (Khalid et al., 2016).

Antimicrobial and Antifungal Action

Another area of interest is the synthesis of new heterocycles based on the thiadiazole scaffold, which have shown antimicrobial and antifungal properties. Compounds with 1,3,4-thiadiazole moieties have demonstrated sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans, indicating their potential in antimicrobial and antifungal therapeutic development (Sych et al., 2019).

Antitubercular and Antimicrobial Agents

Further research into sulfonyl derivatives of thiadiazoles has revealed their efficacy as antitubercular and antimicrobial agents. Novel sulfonyl derivatives have been synthesized and characterized, displaying moderate to significant activity against bacterial and fungal strains, as well as against Mycobacterium tuberculosis, suggesting their utility in treating tuberculosis and other microbial infections (Kumar et al., 2013).

Carbonic Anhydrase Inhibition

A significant application of thiadiazole-based compounds includes their role as inhibitors of carbonic anhydrase isozymes. These compounds have been investigated for their inhibitory effects on various isoforms of human carbonic anhydrases, demonstrating low nanomolar activity and selectivity, which is crucial for therapeutic applications in conditions where carbonic anhydrase activity is implicated (Alafeefy et al., 2015).

properties

IUPAC Name

2-[1-(benzenesulfonyl)piperidin-3-yl]-5-benzyl-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S2/c24-27(25,18-11-5-2-6-12-18)23-13-7-10-17(15-23)20-22-21-19(26-20)14-16-8-3-1-4-9-16/h1-6,8-9,11-12,17H,7,10,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPERKWODDKPDRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2)C3=NN=C(S3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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